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Acid Red 336

Cat. No.: B1172030
CAS No.: 12239-11-1
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Description

Contextualization within Azo Dye Chemistry and Industrial Relevance for Research

Acid Red 336 is classified as a monoazo dye. worlddyevariety.com Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings. This chromophore is responsible for the vibrant colors exhibited by these compounds. wikipedia.org The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component, such as a phenol (B47542) or an aromatic amine. cncolorchem.com

The industrial significance of this compound lies primarily in its application as a colorant for various materials. It is extensively used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. emperordye.comtiankunchemical.commade-in-china.com Its good water solubility, bright bluish-red hue, and favorable fastness properties make it a valuable dye in the textile industry. worlddyevariety.comtextilelearner.net The dyeing process with acid dyes is typically carried out in an acidic bath, where ionic bonds are formed between the anionic dye molecules and the protonated amino groups of the fibers. wikipedia.org Beyond textiles, this compound also finds application in the coloring of leather. tiankunchemical.com Its utility extends to non-textile applications as well, including use in cosmetics for products like lipstick and blush, and as a fluorescent tracer for detecting targets at sea or for exploring groundwater. emperordye.comalibaba.com This widespread industrial use necessitates ongoing research into its properties, application methods, and environmental footprint.

Evolution of Academic Inquiry into this compound and Related Compounds

The academic study of this compound is intrinsically linked to the broader history of acid and azo dyes. The first acid dyes emerged in the late 1860s, with the first acid red dye specifically for wool being synthesized in 1877. china-dyestuff.comcolorfuldyes.com The development of new structures, including those with anthraquinone (B42736) moieties, expanded the available color palette throughout the late 19th and early 20th centuries. colorfuldyes.com

Early research on azo dyes was predominantly focused on their synthesis and application in the textile industry. As the 20th century progressed, and with the advent of more sophisticated analytical instrumentation, the focus of academic inquiry broadened. Research began to delve into the physical and chemical properties of these dyes in greater detail. Techniques such as spectroscopy (UV-Vis, IR) and chromatography became central to their characterization. tiankunchemical.com

In more recent decades, a significant shift in research focus has occurred, driven by growing environmental awareness. A substantial body of research is now dedicated to the environmental fate and toxicological profiles of azo dyes. nih.gov Studies on the degradation of these dyes, which can sometimes break down into potentially harmful aromatic amines, have become particularly prominent. nih.gov Consequently, research into methods for removing azo dyes from industrial wastewater, such as adsorption and photocatalytic degradation, has intensified. researchgate.netijrrjournal.commdpi.comnih.gov While specific published research focusing exclusively on the historical evolution of this compound is limited, its trajectory of study can be seen as a reflection of these broader trends in azo dye research: from synthesis and application to detailed characterization and, ultimately, to environmental and safety assessment.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the topics outlined, providing a detailed examination of its chemical identity, its place within azo dye chemistry, its industrial importance as a driver for research, and the general evolution of scientific investigation into compounds of its class. This article aims to serve as a foundational reference, compiling key data and research trends to inform further academic and industrial inquiry. A key goal is to highlight the interplay between the industrial utility of this compound and the direction of scientific research, from optimizing its application to mitigating its potential environmental impact.

Chemical and Physical Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Name This compound khushidyechem.com
CAS Number 12239-11-1 worlddyevariety.comcncolorchem.comkhushidyechem.comtnjchem.comlookchem.comchemicalbook.comrewardcolor.com
Synonyms Weak Acid Red MF-2BL, Acid Red 2BL, Red N-2RBL, Ostacid Red 2B, Xylene Fast Red P-2B, Nylosan Red N-2RBL khushidyechem.com
Molecular Structure Single azo class worlddyevariety.com
Appearance Dark red powder emperordye.com
Solubility Soluble in water and ethanol. emperordye.com
Color in Solution Wine red in aqueous solution; reddish-brown in hydrochloric acid; red sauce color in sodium hydroxide. emperordye.com
Color in Conc. H2SO4 Dark blue, turning to wine red upon dilution. emperordye.com

Fastness Properties of this compound on Wool

PropertyRatingSource(s)
Light Fastness 5-6 emperordye.com
Soaping (Fading) 2-3 emperordye.com
Soaping (Stain) 2-3 emperordye.com
Perspiration Fastness 5 emperordye.com
Oxygen Bleaching 5 emperordye.com
Seawater Fastness 4 emperordye.com

Properties

CAS No.

12239-11-1

Molecular Formula

C9H8Cl2O3

Origin of Product

United States

Synthetic Pathways and Advanced Chemical Modifications

Synthetic Methodologies for Acid Red 336 Production at Research Scale

The production of this compound, a monoazo dye, is achieved through a well-established two-stage reaction sequence common to most azo dyes: diazotization followed by azo coupling. ekb.egunb.cajchemrev.com This process is widely used in both industrial and research settings due to its versatility and cost-effectiveness. jchemrev.com

The first stage is diazotization , where a primary aromatic amine, referred to as the diazo component, is converted into a diazonium salt. jchemrev.com This reaction is typically conducted by treating the amine with nitrous acid (HNO₂) under controlled acidic conditions and at low temperatures, generally between 0 and 5°C. ekb.egchemistrystudent.com The nitrous acid is unstable and is therefore generated in situ through the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid. chemistrystudent.com Maintaining a low temperature is critical as diazonium salts are highly unstable and can decompose, which would reduce the final product yield. ekb.egchemistrystudent.com

The second stage is the azo coupling reaction. In this step, the highly reactive diazonium salt, which acts as an electrophile, is immediately reacted with a suitable coupling component. numberanalytics.comnih.gov The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. nih.govnumberanalytics.com This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling partner to form the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color. chemistrystudent.comnumberanalytics.com

Table 1: Typical Reactants and Conditions for Research-Scale Monoazo Dye Synthesis

StageReactantsKey ConditionsPurpose
DiazotizationPrimary Aromatic Amine, Sodium Nitrite, Hydrochloric Acid0–5°C, Aqueous Acidic MediumFormation of the unstable diazonium salt intermediate. ekb.egjchemrev.com
Azo CouplingDiazonium Salt, Coupling Component (e.g., Phenol, Aromatic Amine)< 5°C, Specific pH (alkaline for phenols, acidic for amines)Formation of the azo compound via electrophilic aromatic substitution. nih.govjove.com

Investigation of Structural Derivatization for Functional Enhancement

The functional properties of an azo dye, including its color, solubility, and fastness, are determined by the chemical structure of its constituent aromatic rings. Structural derivatization, or the modification of these structures, is a key area of research for enhancing dye performance. researchgate.net This can be achieved by strategically selecting or modifying the diazo and coupling components.

The introduction of various functional groups (substituents) onto the aromatic rings of the precursor molecules can significantly alter the dye's characteristics. Electron-donating groups (EDGs) like hydroxyl (–OH) and amino (–NH₂) groups, known as auxochromes, can intensify the color (a bathochromic shift) and improve the dye's affinity for textile fibers. numberanalytics.com Conversely, electron-withdrawing groups (EWGs) such as nitro (–NO₂) or cyano (–CN) can also modify the electronic properties of the molecule and thus its color. numberanalytics.com

For instance, the sulfonate groups (–SO₃H) commonly found in acid dyes like this compound are crucial for imparting water solubility, which is essential for the dyeing process in aqueous media. Modifying the number or position of these sulfonate groups can fine-tune the dye's solubility and wash fastness. Furthermore, creating metal complexes of azo dyes by introducing metal ions that coordinate with the dye molecule can enhance properties like thermal stability and lightfastness. researchgate.netdoaj.org

Table 2: Influence of Aromatic Substituents on Azo Dye Properties

Substituent Group TypeExamplesEffect on Aromatic Ring ReactivityPotential Functional Enhancement
Electron-Donating (Activating)–OH, –NH₂, –OCH₃Increases reactivity of coupling component. numberanalytics.comIntensifies color, improves affinity to fibers.
Electron-Withdrawing (Deactivating)–NO₂, –CN, –COOH, –SO₃HDecreases reactivity of coupling component. numberanalytics.comModifies color, enhances water solubility (–SO₃H). numberanalytics.com
Halogens–Cl, –BrDeactivating but ortho-, para-directing.Can improve lightfastness and introduce subtle color shifts.

Mechanistic Studies of Reaction Conditions and Yield Optimization

Optimizing the yield requires careful management of several key parameters:

pH: The pH of the coupling reaction is one of the most critical factors for yield optimization. organic-chemistry.orgbeilstein-journals.org The ideal pH depends on the nature of the coupling component. beilstein-journals.org

For phenolic couplers , the reaction is best performed under mildly alkaline conditions (pH > 7). This deprotonates the phenol to form the much more strongly activating phenoxide ion, which enhances its reactivity toward the weak diazonium electrophile. numberanalytics.comjove.com However, excessively high pH (e.g., >10) can convert the diazonium salt into an unreactive diazotate ion, halting the reaction. jove.com

For aromatic amine couplers , the optimal conditions are typically mildly acidic (pH 5–7). jove.com In more strongly acidic solutions, the amine is protonated to form an unreactive ammonium (B1175870) salt. In alkaline solutions, the concentration of the diazonium ion decreases. Therefore, a balance must be struck to ensure a sufficient concentration of both the free amine and the diazonium ion. jove.com

Stoichiometry and Stirring: Precise control over the molar ratios of the reactants is essential. Continuous and efficient stirring during the diazotization reaction is also necessary to ensure homogeneity and facilitate the formation of the diazonium salt. nih.gov

Table 3: Impact of Reaction Parameters on Azo Coupling Yield

ParameterConditionEffect on Reaction / Yield
TemperatureOptimal (0–5°C)Maximizes diazonium salt stability and availability for coupling. chemistrystudent.com
High (> 5°C)Promotes decomposition of diazonium salt, leading to significantly lower yield. ekb.eg
pHOptimal for Phenolic Couplers (Slightly Alkaline)Forms highly reactive phenoxide ions, increasing reaction rate and yield. jove.combeilstein-journals.org
Optimal for Amine Couplers (Mildly Acidic)Balances concentrations of reactive free amine and diazonium ion for maximum yield. jove.com
Non-Optimal (Too Acidic/Alkaline)Leads to the formation of unreactive species (protonated amines or diazotate ions), reducing or preventing coupling. jove.com

Advanced Analytical Characterization Techniques for Acid Red 336

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Acid Red 336. By interacting with electromagnetic radiation, these techniques probe the electronic and vibrational states of the molecule, offering detailed structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. technologynetworks.com This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. elte.hu For a compound like this compound, an azo dye, the UV-Vis spectrum is dominated by intense absorptions in the visible region, which are responsible for its red color. These absorptions are primarily due to π→π* electronic transitions within the conjugated system formed by the aromatic rings and the azo group (-N=N-).

The position of the maximum absorbance (λmax) is sensitive to the molecular environment, such as the solvent and pH. Studies have shown that for dyes like this compound, changes in solvent polarity can lead to shifts in the absorption spectrum. For instance, the UV spectrum of this compound in an ionic liquid exhibits a significant red shift (a shift to a longer wavelength). colorfuldyes.com This phenomenon, known as solvatochromism, provides information about the dye's electronic ground and excited states and its interaction with the surrounding medium.

UV-Vis spectroscopy is also a powerful tool for quantitative analysis, based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. technologynetworks.comresearchgate.net By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. jfda-online.com

Table 1: Illustrative UV-Vis Absorption Data for Azo Dyes This table provides typical absorption maxima for related azo dye structures to illustrate the electronic transitions observed in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule. acs.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group absorbs at a characteristic frequency, making the FT-IR spectrum a unique molecular "fingerprint". specac.com

For this compound, the FT-IR spectrum would reveal the presence of its key structural components. The characteristic absorption bands for the sulfonic acid groups (SO₃H) are typically observed as strong S=O stretching vibrations. The azo group (-N=N-), which is central to the chromophore, often shows weak to medium intensity stretching bands in the 1400-1450 cm⁻¹ region, though they can be difficult to identify due to overlap with aromatic C=C stretching bands. Other important functional groups include aromatic C-H, C=C, and N-H bonds (if present in the specific structure). mdpi.cominstanano.com

Table 2: Expected FT-IR Absorption Bands for this compound Functional Groups

Raman Spectroscopy in Molecular Fingerprinting and Vibrational Studies

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. spectroscopyonline.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When photons are scattered from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in an energy shift that corresponds to the molecule's vibrational modes.

This technique is particularly valuable for providing a "molecular fingerprint" that allows for sample classification and identification. optica.org Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring systems and the symmetric stretching of the azo bond. The unique combination of bands in the Raman spectrum serves as a definitive identifier for the compound's specific molecular structure. spectroscopyonline.comspectroscopyonline.com

Chromatographic Separation and Identification Approaches

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. tricliniclabs.com It operates by pumping a sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). sigmaaldrich.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For the analysis of dyes like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comrubiconscience.com.au In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The components of the sample are separated based on their hydrophobicity. HPLC is crucial for assessing the purity of this compound by separating it from starting materials, synthetic by-products, and other subsidiary colors. researchgate.net The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier under specific chromatographic conditions.

Table 3: Typical HPLC Parameters for Azo Dye Analysis

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Complex Mixture Analysis

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the characterization of non-volatile materials, such as synthetic dyes, that cannot be directly analyzed by conventional GC-MS. eag.com The method involves the thermal degradation of the sample in an inert atmosphere (pyrolysis) to produce smaller, volatile fragments called pyrolyzates. researchgate.net

These fragments are then swept into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. nih.gov The resulting chromatogram, known as a pyrogram, shows a pattern of fragment peaks that is characteristic of the original compound's structure. By analyzing the identity of these fragments, the structure of the parent molecule, this compound, can be inferred. This technique is particularly useful for identifying dyes in complex matrices where extensive sample preparation is not feasible. eag.comresearchgate.net The pyrolysis temperature is a critical parameter and is typically optimized to achieve reproducible and informative fragmentation patterns. researchgate.net

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The chemical formula for this compound is C24H20ClN4NaO6S2, corresponding to a molecular weight of approximately 583.01 g/mol . made-in-china.com

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). miamioh.edu For a compound like this compound, soft ionization techniques are often preferred to keep the molecular ion intact for accurate molecular weight determination. miamioh.edu

Table 1: Molecular Properties of this compound

Property Value
Chemical Formula C24H20ClN4NaO6S2
Molecular Weight 583.01 g/mol
CAS Number 12239-11-1
EC Number 276-115-7

Data sourced from Chemsrc and Made-in-China.com made-in-china.comchemsrc.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure of materials. anton-paar.com The technique relies on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that provides information about the atomic arrangement. anton-paar.com

While specific XRD studies on this compound were not found in the search results, the application of XRD to organic compounds is a well-established practice for determining crystal structure, identifying different polymorphic forms, and assessing crystallinity. mdpi.commdpi.com For this compound, XRD analysis would reveal whether the solid form is crystalline or amorphous. If crystalline, the diffraction pattern could be used to determine the unit cell dimensions, space group, and the arrangement of the molecules within the crystal lattice. mdpi.comacs.org This information is crucial for understanding the solid-state properties of the dye.

Microscopic Techniques for Material Interaction Visualization (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials at high magnifications. researchgate.netmdpi.com It works by scanning a focused beam of electrons onto a sample's surface, which causes the emission of secondary electrons, backscattered electrons, and characteristic X-rays. mdpi.com These signals are then used to create detailed images of the surface topography and composition.

In the context of this compound, SEM can be used to examine the morphology of the dye particles themselves or to visualize how the dye interacts with various substrates, such as textile fibers. researchgate.net For instance, SEM imaging can reveal the distribution of the dye on a fiber surface, providing insights into the dyeing process and the uniformity of coloration. The technique is non-destructive to the sample itself, though some sample preparation may be required. mdpi.com Different modes of SEM, such as Environmental SEM (ESEM), can even allow for the observation of hydrated samples in their near-natural state. nih.gov

Dynamic Light Scattering (DLS) for Particle Size Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in a suspension or solution. horiba.comanton-paar.com The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a liquid than larger particles. anton-paar.com By illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light, the diffusion coefficient of the particles can be determined. horiba.com The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation. anton-paar.com

For this compound, DLS would be employed to characterize the size of dye aggregates or particles when dispersed in a liquid medium. This is particularly relevant for applications where the dye is used in a solution or suspension, as particle size can significantly influence properties such as color strength, stability, and application performance. DLS can measure particles in the submicron range, making it suitable for analyzing nanoparticle and colloidal systems. horiba.comentegris.com The technique provides the mean particle size and a polydispersity index (PDI), which describes the breadth of the size distribution. anton-paar.com

Table 2: Mentioned Compounds

Compound Name

Interactions and Performance in Advanced Material Systems

Mechanistic Investigations of Dyeing Processes on Fibrous Substrates

The application of Acid Red 336 to fibrous materials is a complex process governed by the principles of physical chemistry. The dye's interaction with fibers like nylon, wool, and silk involves its transfer from a liquid phase to a solid phase, a process influenced by various factors that determine the final quality of the dyed product.

The dyeing of fibers with acid dyes is an adsorption process, and its efficiency is analyzed through kinetic and equilibrium models.

Adsorption Kinetics describes the rate of dye uptake by the fiber. Studies on dyeing nylon and wool with acid dyes frequently show that the process aligns with a pseudo-second-order kinetic model. scirp.orgbioline.org.brmdpi.comscirp.org This suggests that the rate-limiting step is chemisorption, where strong ionic bonds form between the dye and fiber. jst.go.jpsapub.org Specifically, the anionic sulfonate groups of the this compound molecule are attracted to the positively charged protonated amino groups on the polyamide or protein fiber. textilelearner.net

Equilibrium Modeling explains the distribution of dye between the dyebath and the fiber once the dyeing process reaches a steady state.

Langmuir Isotherm: This model is often applied to the dyeing of nylon, wool, and silk with acid dyes. mdpi.comjst.go.jpniscair.res.initast.ir It assumes that a monolayer of dye molecules forms on the fiber surface at a finite number of specific dyeing sites. jst.go.jp This aligns well with the understanding that the number of protonated amino groups on the fiber is limited. jst.go.jpresearchgate.net

Freundlich Isotherm: This model can also describe the dyeing process, particularly in cases where the adsorption is not limited to a single layer and occurs on a heterogeneous surface. bioline.org.brniscair.res.inresearchgate.net

Table 1: Adsorption Models for this compound on Various Fibers

Fiber Predominant Kinetic Model Common Equilibrium Model Description of Interaction
Nylon Pseudo-second-order Langmuir Adsorption is mainly driven by the formation of ionic bonds between the dye's sulfonate groups and the fiber's amino end groups. jst.go.jpresearchgate.net
Wool Pseudo-second-order Langmuir / Freundlich The process involves strong interactions, with the Langmuir model fitting well under conditions of higher temperature and lower pH. mdpi.comniscair.res.iniaea.org
Silk Pseudo-second-order Langmuir Dyeing relies on the formation of ionic bonds between the protonated amino groups of the silk fibroin and the anionic dye molecules. researchgate.netiosrjournals.org

The dyeing outcome with this compound is highly sensitive to the conditions of the dyebath.

pH: The pH of the dyebath is a critical parameter. textilelearner.net An acidic environment (typically pH 3-6) is necessary to protonate the amino groups (-NH₂) in wool, silk, and nylon fibers, converting them into cationic sites (-NH₃⁺). sapub.orgtextilelearner.netresearchgate.net These positively charged sites are then able to attract and bind the anionic this compound dye. textilelearner.net As the pH increases, the number of these sites decreases, leading to lower dye uptake. chembk.comkoreascience.kr

Temperature: Higher temperatures increase the kinetic energy of the dye molecules, which speeds up their diffusion and penetration into the fiber. textilelearner.nethztya.com It also causes the fibers to swell, making the internal structure more accessible to the dye. hztya.com Dyeing is often carried out at near-boiling temperatures to maximize dye uptake. textilelearner.net

Dye Concentration: The initial concentration of the dye affects the final color depth. researchgate.net An increase in dye concentration generally leads to greater dye adsorption until the available binding sites on the fiber become saturated. researchgate.netkoreascience.kr

Table 2: Effect of Environmental Parameters on Dyeing with this compound

Parameter General Effect on Dye Uptake Optimal Condition Scientific Rationale
pH Increases as pH decreases Acidic An acidic medium protonates the fiber's amino groups, creating cationic sites for the anionic dye to bind. sapub.orgtextilelearner.net
Temperature Increases with temperature 80-100°C Elevated temperatures enhance dye molecule diffusion and cause fiber swelling, which facilitates dye penetration. textilelearner.nethztya.com
Dye Concentration Increases with concentration (up to a point) Varies by desired shade A higher concentration gradient drives more dye into the fiber until all available sites are occupied. researchgate.netkoreascience.kr

The durability of the color on a textile is a key measure of its quality, assessed by its fastness properties.

Wash Fastness: This refers to the resistance of the dye to being removed during washing. The ionic bonds formed between this compound and protein or polyamide fibers are relatively strong, contributing to good wash fastness. primachemicals.cominflibnet.ac.in The large molecular size of the dye also helps to physically trap it within the fiber's polymer network. iosrjournals.org

Light Fastness: This is the dye's ability to resist fading when exposed to light. The stability of the dye's chemical structure, particularly its chromophore, determines its light fastness. textilelearner.netprimachemicals.com While acid dyes generally have good light fastness, some can be susceptible to photochemical degradation. researchgate.netprimachemicals.com

Rub Fastness: Also known as crocking, this measures the transfer of color from the fabric surface when rubbed. It is primarily influenced by the amount of dye that is not properly fixed to the fiber. Thorough rinsing after dyeing is essential to remove any loose dye and ensure good rub fastness.

Interactions with Leather and Paper Matrices in Research Contexts

The application of this compound extends beyond textiles to other materials in research and specialized applications.

Leather: As a protein-based material rich in collagen, leather has numerous sites for dye interaction. textileworld.com The dyeing mechanism is similar to that of wool, where the anionic acid dye binds to cationic sites on the collagen fibers under acidic conditions. textileworld.comdebagkimya.com The charge of the collagen can be influenced by the tanning process; for instance, chrome-tanned leather is highly cationic and has a strong affinity for acid dyes, leading to rapid surface fixation. debagkimya.com The goal is to achieve good penetration and level dyeing for a uniform and durable color. debagkimya.com

Paper: Paper is primarily composed of cellulose (B213188), which is anionic. bpp-bd.com Therefore, acid dyes like this compound, which are also anionic, have no natural affinity for paper fibers and require a fixing agent or mordant. bpp-bd.com These agents are cationic and act as a bridge, binding to both the cellulose fiber and the anionic dye. bpp-bd.com This process is used to create colored paper for applications where deep, vibrant colors are desired. consegicbusinessintelligence.commeghmaniglobal.com

Exploratory Studies in Biomolecular and Cellular Staining Applications (Non-Clinical Focus)

In non-clinical research, the properties of this compound make it useful as a biological stain for microscopic analysis. americanchemicalsuppliers.com

This compound functions as an acidophilic stain, meaning it binds to basic, or positively charged, components within cells and tissues. bu.eduhistology.blogleeds.ac.uk

Staining Mechanism: The process is based on electrostatic interactions. bu.eduleeds.ac.uk In an acidic solution, the anionic sulfonate groups on the dye molecule are attracted to positively charged groups on proteins, which are abundant in the cytoplasm and extracellular matrix (e.g., collagen). bu.educonicet.gov.ar

Target Structures: Acidic dyes preferentially stain acidophilic structures, such as the cytoplasm, muscle fibers, and collagen, giving them a pink or red appearance. histology.blogleeds.ac.uk

Use as a Counterstain: this compound can be used as a counterstain in combination with a basic dye like hematoxylin. leeds.ac.uk Hematoxylin is a basic dye that stains acidic (basophilic) structures like the cell nucleus a purplish-blue. leeds.ac.ukunsw.edu.au When used together in the common H&E (Hematoxylin and Eosin) stain, the two dyes provide strong contrast, allowing for clear visualization and differentiation of the nucleus and cytoplasm. leeds.ac.uknih.govresearchgate.net

Table of Compound Names Mentioned

Compound Name
This compound
Nylon
Wool
Silk
Collagen
Cellulose

Investigation of Interactions with Nucleic Acids and Proteins

The interaction of azo dyes, a class of synthetic colorants to which this compound belongs, with biological macromolecules such as nucleic acids and proteins is a significant area of research. These interactions are crucial for understanding the biological activity and potential applications of these dyes. While specific research focusing exclusively on this compound is limited, the general principles governing the binding of azo dyes to these biomolecules can be extrapolated from studies on structurally related compounds.

Azo dyes are known to interact with proteins, particularly serum albumins like bovine serum albumin (BSA), which act as carrier proteins in the bloodstream. nih.gov These interactions are typically non-covalent and can involve hydrophobic forces, hydrogen bonding, and electrostatic interactions. nih.govimist.ma The binding of azo dyes can induce conformational changes in the protein's secondary structure. nih.gov

Similarly, azo dyes have been shown to bind to deoxyribonucleic acid (DNA) through various modes, including intercalation between base pairs and groove binding. mdpi.comresearchgate.net Such interactions can lead to structural changes in the DNA double helix and may affect its biological functions. mdpi.com The binding affinity and mode are influenced by the dye's molecular structure, including the presence and position of functional groups like sulfonate and hydroxyl groups. mdpi.com

Detailed Research Findings

Research on various azo dyes has provided insights into their binding mechanisms with proteins and nucleic acids.

Interaction with Proteins:

Studies on the interaction of different azo dyes with bovine serum albumin (BSA) have been conducted using techniques like fluorescence spectroscopy and molecular docking. Fluorescence quenching studies are commonly employed to determine binding affinities and mechanisms. imist.maderpharmachemica.com For instance, the quenching of BSA's intrinsic fluorescence upon the addition of an azo dye can indicate the formation of a dye-protein complex. derpharmachemica.com The mechanism of quenching can be static, resulting from the formation of a non-fluorescent complex, or dynamic, arising from collisional deactivation. tandfonline.com

Molecular docking studies have helped to identify the probable binding sites of azo dyes on proteins. For many azo dyes, the primary binding site on human serum albumin (HSA) and BSA is located in subdomain IIA, also known as Sudlow's site I. nih.govimist.ma The stability of the complex is often attributed to a combination of hydrophobic interactions and hydrogen bonding between the dye molecule and the amino acid residues of the protein. nih.govimist.ma

Interaction with Nucleic Acids:

The binding of azo dyes to DNA has been investigated through spectroscopic methods, viscosity measurements, and molecular docking. mdpi.comresearchgate.net Computational molecular docking studies on several genotoxic azo dyes have indicated that they can act as strong minor groove binders or interact via intercalation. mdpi.com The binding affinity is influenced by the dye's structural features, such as azo, nitro, hydroxyl, and sulfonate groups. mdpi.com These studies have also suggested a preference for binding to GT-rich sequences in the DNA. mdpi.com

Experimental studies with dyes like Amaranth (Acid Red 27) have shown that it can bind to DNA, with a binding constant suggesting the formation of a stable complex. inoe.ro The observed changes in the DNA's absorption and fluorescence spectra upon dye binding are indicative of an intercalative binding mode. inoe.ro Viscosity measurements of DNA solutions in the presence of azo dyes can further elucidate the binding mode; an increase in viscosity typically suggests intercalation, as the DNA helix lengthens to accommodate the intercalating molecule. nih.gov

The following interactive data tables summarize findings from studies on azo dyes structurally related to this compound, providing a comparative perspective on their interaction with BSA and DNA.

Table 1: Binding Parameters of Various Azo Dyes with Bovine Serum Albumin (BSA)

Azo DyeMethodBinding Constant (Kb) (M-1)Binding Stoichiometry (n)Primary Interaction ForcesReference
Allura Red ACFluorescence Quenching1.27 x 104~0.4Hydrophobic imist.ma
AmaranthEquilibrium Dialysis-1 (primary site)Electrostatic nih.gov
Sunset Yellow FCFEquilibrium Dialysis--Electrostatic oup.comcapes.gov.br
Azobenzene (AB)Fluorescence Quenching-~1Hydrophobic, van der Waals derpharmachemica.com
4-Hydroxyazobenzene (HAB)Fluorescence Quenching-~1Hydrophobic, van der Waals derpharmachemica.com
Sudan Orange G (SOG)Fluorescence Quenching-~1Hydrophobic, van der Waals derpharmachemica.com

Table 2: DNA Binding Characteristics of Selected Azo Dyes

Azo DyeMethodBinding Constant (Kb) (M-1)Binding ModeKey Structural Features for BindingReference
Amaranth (Acid Red 27)UV-Vis Spectroscopy2 x 107IntercalationAzo and sulfonato groups inoe.ro
TartrazineUV-Vis Spectroscopy3.75 x 104Groove Binding- researchgate.net
Genotoxic Azo Dyes (various)Molecular Docking- (Affinity: -6.35 to -9.42 kcal/mol)Minor Groove Binding, IntercalationAzo, nitro, hydroxyl, sulfonate groups mdpi.com
Allura Red ACUV-Vis Spectroscopy7.5 x 105Groove BindingHydrogen bond, van der Waals tpcj.org

Environmental Remediation and Degradation Research

Adsorption-Based Removal Technologies and Material Development

Adsorption is a widely studied method for dye removal due to its efficiency and operational simplicity. Research has focused on developing and characterizing various low-cost and effective adsorbents for Acid Red 336.

Development and Characterization of Novel Adsorbents

The performance of several new materials in adsorbing this compound has been a key area of study.

Hydromagnesite (B1172092) Stromatolite: A natural and low-cost adsorbent, hydromagnesite stromatolite (HS), has been investigated for the removal of this compound. researchgate.net Characterization of this material revealed a surface area of 20.12 m²/g. researchgate.net Studies have demonstrated its potential for the rapid and efficient uptake of the dye from aqueous solutions, particularly when assisted by ultrasound. dntb.gov.uabohrium.com The uptake efficiency for this compound by HS was reported to be as high as 91%. researchgate.net

Amino Silica (B1680970) Spheres: While amino-functionalized silica materials are recognized as effective adsorbents for various pollutants, specific research detailing the use of amino silica spheres for the adsorption of this compound is not extensively documented in the reviewed scientific literature. The principle behind their use involves the electrostatic attraction between the protonated amino groups on the silica surface and the anionic dye molecules.

Activated Carbons: Activated carbons are well-known adsorbents, but specific studies focusing on the adsorption of this compound are limited in available literature. One study evaluated the adsorption performance of inorganic montmorillonitic clay material in its raw and modified forms against the anionic textile dye Nylosan Red N-2RBL, which is another name for this compound. researchgate.net The research found that modifying the raw clay into sodic and fractionated sodic forms significantly increased the adsorption capacity. researchgate.net

Chitosan (B1678972) Composites: Chitosan, a biopolymer derived from chitin, is known for its excellent adsorption capabilities for dyes due to the presence of amino and hydroxyl groups. researchgate.net However, detailed research specifically documenting the development and characterization of chitosan composites for the explicit removal of this compound is not widely available in the current body of scientific literature.

Kinetic and Isotherm Modeling of this compound Adsorption

To understand the mechanism of adsorption, researchers have applied various kinetic and isotherm models to the experimental data for this compound.

For the adsorption of this compound onto hydromagnesite stromatolite, the pseudo-second-order kinetic model was found to provide the best fit for the experimental data, with high correlation coefficients (R² values between 0.984 and 1.000). researchgate.net This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.netnih.gov

Equilibrium data for the adsorption of Nylosan Red N-2RBL (this compound) onto modified clay materials were best described by the Dubinin-Radushkevich isotherm model. researchgate.net The maximum adsorption capacity calculated from this model was 62.05 mg/g for the raw clay, which increased to 170.11 mg/g and 201 mg/g for the sodic and fractionated sodified clay, respectively. researchgate.net The fit to this model suggests a heterogeneous surface adsorption mechanism.

Table 1: Adsorption Kinetic and Isotherm Model Parameters for this compound

Adsorbent Kinetic Model Isotherm Model Max. Adsorption Capacity (mg/g) Reference
Hydromagnesite Stromatolite Pseudo-second-order - - researchgate.net
Raw Montmorillonitic Clay Pseudo-second-order Dubinin-Radushkevich 62.05 researchgate.net
Sodic Montmorillonitic Clay Pseudo-second-order Dubinin-Radushkevich 170.11 researchgate.net
Fractionated Sodic Clay Pseudo-second-order Dubinin-Radushkevich 201 researchgate.net

Thermodynamic Parameters of Adsorption Processes

Thermodynamic studies are crucial for determining the spontaneity and nature of the adsorption process. For the adsorption of this compound onto hydromagnesite stromatolite, thermodynamic parameters were calculated. researchgate.netresearchgate.net The positive enthalpy change (ΔH°) values, ranging from 24.6 to 45.1 kJ/mol, indicated that the adsorption process is endothermic. researchgate.net The positive entropy change (ΔS°) values suggested an increase in randomness at the solid-liquid interface during adsorption. researchgate.netresearchgate.net The Gibbs free energy change (ΔG°) helps determine the spontaneity of the process.

Table 2: Thermodynamic Parameters for this compound Adsorption

Adsorbent ΔH° (kJ/mol) ΔS° (J/mol·K) Temperature Range (°C) Nature of Process Reference
Hydromagnesite Stromatolite 24.6 - 45.1 109.4 - 322.5 20 - 40 Endothermic, Spontaneous researchgate.netresearchgate.net

Enhancements via Ultrasound-Assisted Adsorption Methodologies

The use of ultrasound has been shown to enhance the adsorption process for various dyes. A comparative study investigated the ultrasound-assisted adsorption of this compound onto hydromagnesite stromatolite. dntb.gov.uamaltepe.edu.trdergipark.org.tr The application of ultrasonic waves can accelerate the diffusion of dye molecules from the bulk solution to the adsorbent surface, leading to a faster and more efficient removal process. researchgate.net This method has been proposed as a rapid and effective way to treat wastewater containing this dye. researchgate.netdntb.gov.ua

Utilization of Ionic Liquids for Dye Extraction and Recovery from Effluents

Ionic liquids have emerged as potential "green" solvents for the extraction of dyes from wastewater. Research indicates that the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) demonstrates good extraction capability for this compound (also referred to as Acid Red 2BL). colorfuldyes.com The extraction efficiency is influenced by process parameters; it was found that the extraction rate decreases as the initial dye concentration and the pH of the solution increase, while an increase in temperature is beneficial for the extraction process. colorfuldyes.com This method offers a potential route for not only removing the dye from effluents but also for its potential recovery. colorfuldyes.com

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are powerful water treatment methods that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade persistent organic pollutants like this compound. hec.gov.pk

One of the most studied AOPs for this purpose is electrocoagulation. Research on treating textile dye wastewater containing this compound using photovoltaic electrocoagulation with aluminum electrodes has shown high efficiency. sci-hub.se At optimal conditions (pH 7, 50 mg/L initial concentration, 35-minute residence time, and 400 A/m² current density), this process achieved up to 95% dye separation and 99% turbidity reduction. hec.gov.pksci-hub.se Other studies on simulated acid dyebath effluents containing this compound also confirmed that electrocoagulation with both aluminum and stainless steel electrodes can achieve nearly complete color removal. researchgate.net The process is highly dependent on operating parameters like current density and pH. scispace.comnih.gov

Furthermore, ionizing radiation from electron beams has been explored as another AOP. Studies have been conducted on mixtures of acid dyes, including this compound, to evaluate the color removal efficiency of this technology, positioning it as a potential method for treating non-biodegradable contaminants in industrial wastewater. iaea.org

Biodegradation Pathways and Microbial Decolorization Studies

Biodegradation utilizes microorganisms to break down pollutants. Research into the microbial degradation of this compound has explored the potential of microalgae for its removal from aqueous solutions.

One study investigated the use of the microalga Phormidium valderianum for the biosorption of this compound. researchgate.net The study reported a 90% removal of the dye through biosorption in reactor systems. researchgate.net Biosorption is a process where the pollutant binds to the surface of the microbial biomass. While this indicates effective removal from the water column, it does not necessarily imply a complete breakdown of the dye molecule.

The table below summarizes the findings from the biosorption study of this compound.

Microbial SpeciesTreatment MethodRemoval Efficiency (%)Reference
Phormidium valderianumBiosorption90 researchgate.net

This table presents data specifically for the treatment of this compound.

Detailed studies on the specific biodegradation pathways of this compound, including the identification of intermediate metabolites and the enzymes involved in its breakdown by various microbial consortia, are not currently available in the reviewed scientific literature.

Environmental Fate, Transport, and Persistence Investigations

The environmental fate, transport, and persistence of a chemical compound determine its distribution and longevity in various environmental compartments such as soil and water.

Specific investigations into the environmental fate, transport mechanisms, and persistence of this compound are limited in the available scientific literature. One study mentioned the adsorption of this compound onto hydromagnesite stromatolite, indicating a potential for interaction with mineral surfaces in the environment, but detailed transport and persistence data were not the focus. nih.govfrontiersin.org Another study noted that this compound, like other azo dyes, can be resistant to degradation by light and common acids and bases, suggesting a potential for persistence and leaching in soils. scispace.com However, comprehensive studies detailing its mobility, transformation pathways, and half-life in different environmental matrices have not been found in the reviewed literature.

Innovative Applications and Sensing Methodologies

Development of Tracer Systems for Hydrological and Environmental Monitoring

The fluorescent properties of Acid Red 336 make it a valuable tool for tracking water movement in various environments. Its application as a tracer dye provides crucial data for hydrological studies and environmental surveillance.

One of the significant applications of this compound is in the exploration of fluorescent groundwater. emperordye.com When introduced into a water system, the dye can be tracked to determine flow paths, velocity, and the interconnectivity of water bodies. This is particularly useful in complex geological formations where the movement of groundwater is not easily predictable.

Furthermore, this compound has been utilized as a fluorescent marker for sea targets, which aids in aerial reconnaissance and search operations. emperordye.com Its bright, detectable color in vast bodies of water makes it an effective agent for marking specific locations for monitoring or recovery efforts. The principles of using dye tracers, as demonstrated in studies with other fluorescent dyes in acidic mine drainage systems, involve introducing a dye and monitoring its dispersion and concentration downstream to understand hydrologic connections and contaminant transport. mdpi.com

Integration into Advanced Functional Materials and Coatings

This compound is integrated into various materials to enhance their functional and aesthetic properties, particularly in the textile and coatings industries.

The compound is widely used for dyeing protein and synthetic fibers, including wool, silk, and nylon. emperordye.commade-in-china.comalibaba.com Its effectiveness lies in the formation of a salt link between the dye molecule and the polymer of the fiber, which imparts a durable and vibrant color. made-in-china.com The ability of the dye to maintain its color under various conditions is a key attribute. For instance, it exhibits good fastness to light, perspiration, and seawater, making it suitable for high-performance textiles. specialchem.com

In the realm of advanced coatings, this compound is recommended for use in paints. specialchem.com As a monoazo-based acid dye, it contributes to the color and finish of coatings. Its application extends to other functional areas as well, such as in the formulation of detergents and as a colorant in engine coolants. made-in-china.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the relationship between a dye's molecular structure and its color properties. mdpi.comdergipark.org.trals-journal.com For Acid Red 336, these calculations would provide a deep understanding of its electronic and spectroscopic characteristics.

Theoretical Approach:

Geometric Optimization: The first step involves calculating the most stable three-dimensional structure of the this compound molecule by finding the minimum energy conformation. dergipark.org.tr

Electronic Properties: DFT calculations would determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's stability and the energy required for electronic excitation, which is directly related to its color. acs.orglaas.fr

Spectroscopic Properties: TD-DFT methods are used to simulate the electronic absorption spectrum (UV-Vis). mdpi.comacs.org This allows for the prediction of the maximum absorption wavelength (λmax), which determines the perceived color of the dye. Calculations can be performed in various solvents to predict solvatochromic effects (color changes with solvent polarity). dergipark.org.tr

Potential Research Findings for this compound: Although specific data is unavailable, studies on similar azo dyes allow us to anticipate the type of information that would be generated.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

Parameter Description Hypothetical Value/Insight
Optimized Geometry Most stable 3D structure, including bond lengths and angles. Reveals the planarity of the azo-naphthalene system.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. Correlates with the color and reactivity of the dye.
λmax (Calculated) Predicted maximum absorption wavelength from TD-DFT. Would be compared to experimental spectra to validate the computational model.

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding how the dye molecule interacts with and binds to various substrates, such as textile fibers (e.g., wool, silk, nylon), proteins, or biological macromolecules. alfa-chemistry.comresearchgate.netacs.org

Theoretical Approach:

System Setup: A simulation system is constructed containing the this compound molecule, a model of the substrate (e.g., a polypeptide chain for wool), and solvent molecules (typically water).

Simulation: The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period. laas.fracs.org

Analysis: The simulation trajectories are analyzed to identify stable binding poses, calculate binding energies, and determine the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that govern the dye-substrate complex. nih.govnih.gov

Potential Research Findings for this compound:

Identification of the specific amino acid residues in a protein or functional groups in a synthetic fiber that are crucial for binding this compound.

Calculation of the binding affinity, which provides a quantitative measure of how strongly the dye adheres to the substrate, correlating with properties like wash fastness. researchgate.net

Visualization of the conformational changes that may occur in both the dye and the substrate upon binding. nih.gov

Computational Modeling of Degradation Mechanisms and Pathways

Theoretical Approach:

Reaction Pathway Modeling: Quantum chemical methods can be used to model potential degradation reactions, such as the reductive cleavage of the azo bond (–N=N–) or oxidative attacks by hydroxyl radicals in advanced oxidation processes (AOPs). mdpi.com

Transition State Search: Calculations identify the transition state structures and activation energies for different degradation steps. The pathway with the lowest energy barrier is typically the most favored.

Product Identification: The structures and stability of potential degradation products are calculated to predict the final fate of the molecule.

Potential Research Findings for this compound:

A detailed, step-by-step mechanism for the cleavage of the azo bond under anaerobic conditions, identifying the specific aromatic amines that would be formed.

Prediction of the most likely sites on the this compound molecule to be attacked by hydroxyl radicals during photocatalytic degradation. mdpi.comacs.org

An assessment of the relative stability and potential toxicity of the predicted breakdown products.

Predictive Models for Environmental Behavior and Reactivity

Theoretical Approach:

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) are calculated for the dye molecule.

Model Application: These descriptors are fed into established QSAR models that have been trained on large datasets of chemicals with known properties. These models are often used in regulatory assessments to fill data gaps. oup.comresearchgate.net

Potential Research Findings for this compound: Predictive models could provide estimates for key environmental and toxicological endpoints.

Table 2: Predicted Endpoints for this compound from General Models

Endpoint Description Predicted Behavior Based on General Azo Dye Properties
Water Solubility The maximum amount that can dissolve in water. High, due to the presence of a sulfonate group. canada.ca
Log Kow (Octanol-Water Partition Coefficient) Indicates preference for fatty vs. aqueous environments. Low to moderate, suggesting limited bioaccumulation potential.
Biodegradability The likelihood of being broken down by microorganisms. Predicted to be low; azo dyes are generally persistent. canada.ca
Aquatic Toxicity Potential to harm aquatic organisms. Monoazo acid dyes often exhibit moderate toxicity to aquatic life. canada.caepa.gov

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Understanding

Acid Red 336, a member of the azo dye family, is characterized by the presence of a nitrogen-nitrogen double bond (azo group) in its chemical structure. alfa-chemistry.com It is a synthetic dye with applications in various industries, including textiles, cosmetics, and as a staining agent in scientific research. alfa-chemistry.com The compound is a water-soluble powder, appearing red to brown, and is noted for its excellent color fastness and stability. alfa-chemistry.com Its solubility in water is reported to be between 30 g/L at 90°C and 80 g/L. vulcanchem.com

In the realm of textile applications, this compound is particularly effective for dyeing wool and nylon fibers. For wool, optimal dyeing is achieved in a weak acid bath with a pH range of 4.5-5.0. vulcanchem.com When dyeing blended fabrics, nylon tends to appear slightly darker than wool, while silk is lighter. vulcanchem.com Research on dyeing nylon 66 nano fibers with high molecular mass acid dyes, including this compound, has shown that the extent of dye exhaustion decreases as the dye concentration increases. koreascience.kr However, nano fibers exhibit a higher exhaustion rate (over 90%) across a range of concentrations compared to regular fibers. koreascience.kr The dyeing rate of nano fibers is significantly faster, with a half-dyeing time approximately four times shorter than that of regular fibers for this compound. koreascience.kr The color depth, represented by the K/S value, is also remarkably different between regular and nano fibers due to the latter's larger specific surface area. koreascience.kr

From an environmental perspective, the presence of this compound in industrial wastewater is a concern. alfa-chemistry.com Consequently, research has focused on methods for its removal. One studied method is ultrasound-assisted adsorption using a hydromagnetic stromatolite (HS). alfa-chemistry.com This process has been investigated under various conditions, including different initial dye concentrations, adsorbent doses, and pH levels. alfa-chemistry.com The biodegradation of azo dyes, a class to which this compound belongs, can sometimes result in the formation of toxic secondary metabolites. vulcanchem.com Therefore, biosorption is being explored as a potentially effective method for both decolorization and toxicity reduction. vulcanchem.com

In the laboratory, this compound serves as a staining agent for various biological samples, including cells, tissues, and proteins for microscopic analysis. alfa-chemistry.com It is also utilized in the study of nucleic acids, DNA and RNA, by staining them to visualize their structure and location, and in the study of enzymes and their activity. alfa-chemistry.com

Identification of Critical Research Gaps and Emerging Paradigms

While the fundamental applications and some environmental remediation techniques for this compound are established, several critical research gaps and emerging areas of inquiry can be identified. A significant portion of the available research focuses on the broader category of azo dyes or other specific acid dyes like Acid Red 18, Acid Red 88, and Acid Red 114, with findings being extrapolated to this compound. vulcanchem.comslu.seresearchgate.netmdpi.comnih.gov There is a clear need for more studies that focus specifically on the unique properties and interactions of this compound.

A primary research gap lies in the comprehensive understanding of the degradation pathways of this compound. While studies on other azo dyes suggest that biodegradation can lead to potentially toxic aromatic amines, the specific metabolites of this compound and their toxicological profiles are not well-documented. vulcanchem.com Research into advanced oxidation processes (AOPs), such as the ozone-electrolysis process or photocatalysis with catalysts like TiO2, has shown promise for the degradation of other acid dyes. researchgate.netmdpi.com However, dedicated studies optimizing these AOPs for this compound are necessary to determine their efficacy and the nature of the resulting degradation byproducts.

The paradigm of using nano-materials in dyeing processes, as demonstrated with nylon 66 nano fibers, opens up new research avenues. koreascience.kr Further investigation is needed to explore the long-term stability of the dye on these nano fibers and the potential for leaching, which could have environmental implications. The interaction of this compound with various types of nano-adsorbents for wastewater treatment also represents an emerging field. While hydromagnetic stromatolite has been studied, the potential of other novel adsorbents, such as modified silica (B1680970) microspheres or molecularly imprinted polymers, for the selective removal of this compound remains largely unexplored. alfa-chemistry.comslu.sed-nb.info

Furthermore, the application of this compound as a biological stain is mentioned, but detailed studies on its specific binding mechanisms to biomolecules like proteins and nucleic acids are lacking. alfa-chemistry.com Understanding these interactions at a molecular level could lead to the development of more specific and sensitive staining protocols.

Future Directions in Interdisciplinary this compound Research

The future of this compound research will likely be characterized by a more interdisciplinary approach, integrating chemistry, materials science, environmental science, and biology.

Materials Science: The synthesis and application of novel materials for both dyeing and remediation will continue to be a major research focus. For dyeing applications, research could explore the development of "smart" fibers that can be dyed more efficiently and with less environmental impact, potentially through covalent bonding with dyes like this compound. koreascience.kr In remediation, the design of highly selective and reusable adsorbents, such as molecularly imprinted polymers tailored for this compound, presents a significant opportunity. d-nb.info The use of photocatalytic materials that can be activated by visible light would also be a major advancement for wastewater treatment. mdpi.com

Computational Chemistry and Toxicology: Computational modeling can play a vital role in predicting the degradation pathways of this compound and the toxicological properties of its breakdown products. This in-silico approach can help to prioritize experimental research and guide the development of safer industrial processes. Modernizing preclinical drug development methodologies through computational and in-vitro approaches can enhance the accuracy of human predictions and reduce clinical trial failures. acs.org

Biotechnology and Molecular Biology: In the realm of biotechnology, there is potential for the discovery and engineering of novel enzymes or microbial consortia with enhanced capabilities for the biodegradation of this compound. This could lead to the development of more effective and environmentally friendly bioremediation strategies. Furthermore, a deeper investigation into the mechanisms of this compound as a biological stain at the molecular level could lead to its application in advanced bio-imaging and diagnostic techniques. alfa-chemistry.com For instance, its potential use as a fluorescent marker could be explored. made-in-china.com

A summary of key research findings is presented in the table below:

Research AreaKey Findings
Dyeing Properties Effective for dyeing wool and nylon; dyeing of nano fibers is faster and shows higher exhaustion compared to regular fibers. vulcanchem.comkoreascience.kr
Environmental Remediation Ultrasound-assisted adsorption using hydromagnetic stromatolite shows potential for removal from wastewater. alfa-chemistry.com Biosorption and advanced oxidation processes are promising for decolorization and degradation of similar azo dyes. vulcanchem.comresearchgate.netmdpi.com
Biological Applications Used as a stain for cells, tissues, proteins, and nucleic acids in microscopic analysis. alfa-chemistry.com

Q & A

Q. How to formulate a research question addressing gaps in this compound’s environmental impact studies?

  • Methodological Answer: Follow PICOT framework:
  • Population/Problem: Aquatic ecosystems exposed to synthetic dyes.
  • Intervention: this compound removal via PIMs.
  • Comparison: Alternative adsorbents (e.g., activated carbon, MOFs).
  • Outcome: Removal efficiency, cost, and scalability.
  • Time: Long-term durability (e.g., 50-hour cycles).
    Refine the question using systematic literature reviews to prioritize understudied areas like nanomaterial-enhanced membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.